molecular formula C22H26N2O4 B2918069 2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 941991-73-7

2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2918069
CAS No.: 941991-73-7
M. Wt: 382.46
InChI Key: YWLWTMCCLSCQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide features a unique structural framework combining a 3-methoxyphenoxy group and a 1-(2-methylpropyl)-2-oxo-tetrahydroquinolin-6-yl moiety linked via an acetamide bridge.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15(2)13-24-20-9-8-17(11-16(20)7-10-22(24)26)23-21(25)14-28-19-6-4-5-18(12-19)27-3/h4-6,8-9,11-12,15H,7,10,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLWTMCCLSCQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-methoxyphenoxy intermediate through a reaction involving methoxyphenol and an appropriate halogenated compound under basic conditions. The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) for halogenation.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Acetamide Derivatives with Pesticidal Activity

Several chloro-substituted acetamides in , such as dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) and alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), highlight the role of halogenation and bulky aromatic groups in pesticidal activity. Unlike these compounds, the target molecule lacks a chloro group but shares the acetamide backbone. The substitution of a methoxyphenoxy group instead of chloro or thienyl moieties may reduce herbicidal potency but enhance selectivity for non-pesticidal targets (e.g., enzymes or receptors) .

Table 1: Structural Comparison with Pesticidal Acetamides

Compound Key Substituents Biological Use
Target Compound 3-Methoxyphenoxy, tetrahydroquinolin Undefined (Research)
Alachlor Chloro, diethylphenyl, methoxymethyl Herbicide
Dimethenamid Chloro, dimethylthienyl, methoxyethyl Herbicide

Tetrahydroquinolin-Based Acetamides

describes 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide, which shares the 2-oxo-tetrahydroquinolin core with the target compound. However, the chloro and methyl groups in this analog contrast with the target’s methoxyphenoxy and 2-methylpropyl substituents. The absence of a phenoxy group in ’s compound suggests its role as a synthetic intermediate rather than a bioactive molecule, emphasizing how substituent variation directs application .

Morpholine and Heterocyclic Acetamides

In , 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide incorporates a morpholinone ring instead of tetrahydroquinoline. The synthesis involves acetyl chloride and sodium carbonate, differing from the target’s likely route (e.g., coupling of phenoxyacetic acid with tetrahydroquinoline amines). Morpholinone derivatives often exhibit enhanced metabolic stability compared to tetrahydroquinolines, suggesting trade-offs in drug design .

Phenoxy Acetamides with Pharmacological Activity

evaluates N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamides for anti-inflammatory and analgesic activity. The bromocyclohexyl and phenoxy groups parallel the target’s methoxyphenoxy and tetrahydroquinolin moieties. This underscores how minor substituent changes (e.g., bromo vs. methoxy) modulate biological effects .

Table 2: Pharmacological vs. Structural Analogs

Compound Substituents Activity
Target Compound Methoxyphenoxy, tetrahydroquinolin Unknown
N-(2-bromocyclohexyl)-phenoxy analog Bromocyclohexyl, phenoxy Anti-inflammatory

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide , also known by its CAS number 941905-95-9 , has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Basic Information

PropertyValue
Molecular FormulaC22H26N2O4
Molecular Weight382.4528 g/mol
SMILESCOc1ccccc1OCC(=O)Nc1ccc2c(c1)CCC(=O)N2CC(C)C

Structure

The compound features a complex structure that includes a methoxyphenoxy group and a tetrahydroquinoline moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit various pharmacological effects through multiple mechanisms:

  • Antioxidant Activity : The presence of methoxy groups in the structure may enhance the compound's capacity to scavenge free radicals.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promising results in reducing inflammation markers in vitro and in vivo.
  • Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluated the antioxidant properties of derivatives of tetrahydroquinoline. Results showed that compounds with similar structures significantly reduced oxidative stress markers in cell cultures, indicating potential therapeutic applications in oxidative stress-related diseases .
  • Anti-inflammatory Research : In an experimental model of inflammation, a related compound demonstrated a reduction in pro-inflammatory cytokines and improved histological scores, suggesting that modifications in the acetamide side chain could enhance anti-inflammatory effects .
  • Antimicrobial Evaluation : A screening of various derivatives revealed that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stress markers
Anti-inflammatoryDecreased pro-inflammatory cytokines
AntimicrobialSignificant activity against bacterial strains

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-...acetamideModerateHighModerate
2-(4-methoxyphenoxy)-N-[1-(3-methylbutyl)-...acetamideHighModerateHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.